molecular formula C14H23Br2N B1377744 Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide CAS No. 1375472-52-8

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Cat. No. B1377744
M. Wt: 365.15 g/mol
InChI Key: WJJZOOYBKCEACI-UHFFFAOYSA-N
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Description

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a chemical compound with the following properties:



  • IUPAC Name : N-benzyl-4-bromo-N-isopropyl-1-butanamine hydrobromide.

  • Molecular Formula : C14H22BrN·HBr.

  • Molecular Weight : 365.15 g/mol.

  • Physical Form : Powder.



Synthesis Analysis

The synthesis of this compound involves the reaction between 4-bromobutylamine and benzyl bromide . The nucleophilic substitution of the bromine atom in benzyl bromide by the amino group in 4-bromobutylamine leads to the formation of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide.



Molecular Structure Analysis

The molecular structure consists of a benzyl group (C6H5CH2-) attached to a 4-bromobutyl group (C4H8Br-) and an isopropylamine group (C3H9N). The hydrobromide salt provides stability and solubility.



Chemical Reactions Analysis

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide can participate in various chemical reactions, including:



  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.

  • Reductive Amination : The amine group can react with aldehydes or ketones to form secondary amines.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in water due to the hydrobromide salt.

  • Melting Point : Varies based on purity.

  • Color : Typically white or off-white.


Scientific Research Applications

Synthesis and Structural Studies

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is utilized in the synthesis of complex organic molecules due to its functionality and reactivity. For instance, in the synthesis of peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles, the compound undergoes cyclization reactions when treated with ω-bromoacetophenones, leading to the formation of 1-aroylmethyl-substituted derivatives. These derivatives further undergo cyclization to produce 2-aryl-1-(4-bromobutyl)imidazo[1,2-a]benzimidazole hydrobromides, showcasing its role in the construction of benzimidazole frameworks (Kuzʼmenko, Divaeva, & Morkovnik, 2020).

Functionalization of Polymers

The compound also finds applications in the functional modification of materials, such as the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions. This modification introduces amine functionalities into the polymers, significantly enhancing their properties, such as swelling behavior and thermal stability. Such modified polymers show potential in medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).

Antimicrobial Applications

Additionally, benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide derivatives have been explored for their antimicrobial properties. The synthesis of substituted bis-benzothiazole derivatives using this compound has shown promising results against both gram-positive and gram-negative microorganisms, indicating its potential in the development of new antimicrobial agents (Deohate, Radhakisan, & Toshniwal, 2013).

Safety And Hazards


  • Toxicity : Handle with care; it may cause skin and eye irritation.

  • Storage : Store at room temperature.

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.


Future Directions

Research avenues for Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide include:



  • Application Studies : Investigate its potential applications in drug synthesis or material science.

  • Structural Modifications : Explore derivatives with improved properties.


Remember that this analysis is based on available information, and further research may reveal additional insights. 🧪🔬


properties

IUPAC Name

N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN.BrH/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14;/h3-5,8-9,13H,6-7,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJZOOYBKCEACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCBr)CC1=CC=CC=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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